molecular formula C13H13NS B8565235 2-(Benzylthio)-5-methylpyridine, AldrichCPR

2-(Benzylthio)-5-methylpyridine, AldrichCPR

Cat. No.: B8565235
M. Wt: 215.32 g/mol
InChI Key: ZJZOCLOFPYDPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-5-methylpyridine, AldrichCPR is an organic compound that belongs to the class of pyridines It features a benzylsulfanyl group attached to the second carbon and a methyl group attached to the fifth carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-5-methylpyridine, AldrichCPR typically involves the reaction of 2-chloromethyl-5-methylpyridine with benzyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydroxide, halides, amines.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfanylated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Benzylthio)-5-methylpyridine, AldrichCPR has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged to create new products with desired functionalities.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-methylpyridine, AldrichCPR involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Benzylsulfanyl-5-bromo-3-methylpyridine: This compound has a similar structure but with a bromine atom at the third position instead of a hydrogen atom.

    2-Benzylsulfanyl-5-chloro-3-methylpyridine: Similar to the above, but with a chlorine atom at the third position.

    2-Benzylsulfanyl-5-methyl-3-nitropyridine: This compound features a nitro group at the third position.

Uniqueness: 2-(Benzylthio)-5-methylpyridine, AldrichCPR is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylsulfanyl group and the methyl group on the pyridine ring allows for unique reactivity and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

2-benzylsulfanyl-5-methylpyridine

InChI

InChI=1S/C13H13NS/c1-11-7-8-13(14-9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

ZJZOCLOFPYDPTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)SCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar fashion using route 38 general procedure 92, 2-chloro-5-methyl pyridine (200 mg, 1.5 mmol), K2CO3 (325 mg, 2.3 mmol), benzylmercaptan (292 mg, 2.3 mmol) and DMSO (1.5 ml) at 150° C. for 4 h gave the title compound (235 mg, 69%) which was used in the next step without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
325 mg
Type
reactant
Reaction Step Two
Quantity
292 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Yield
69%

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